

An In-depth Technical Guide to 4-Amino-3-methylbenzamide

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Compound of Interest

Compound Name: 4-Amino-3-methylbenzamide

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This technical guide provides a comprehensive overview of the fundamental molecular properties of **4-Amino-3-methylbenzamide**, a key chemical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

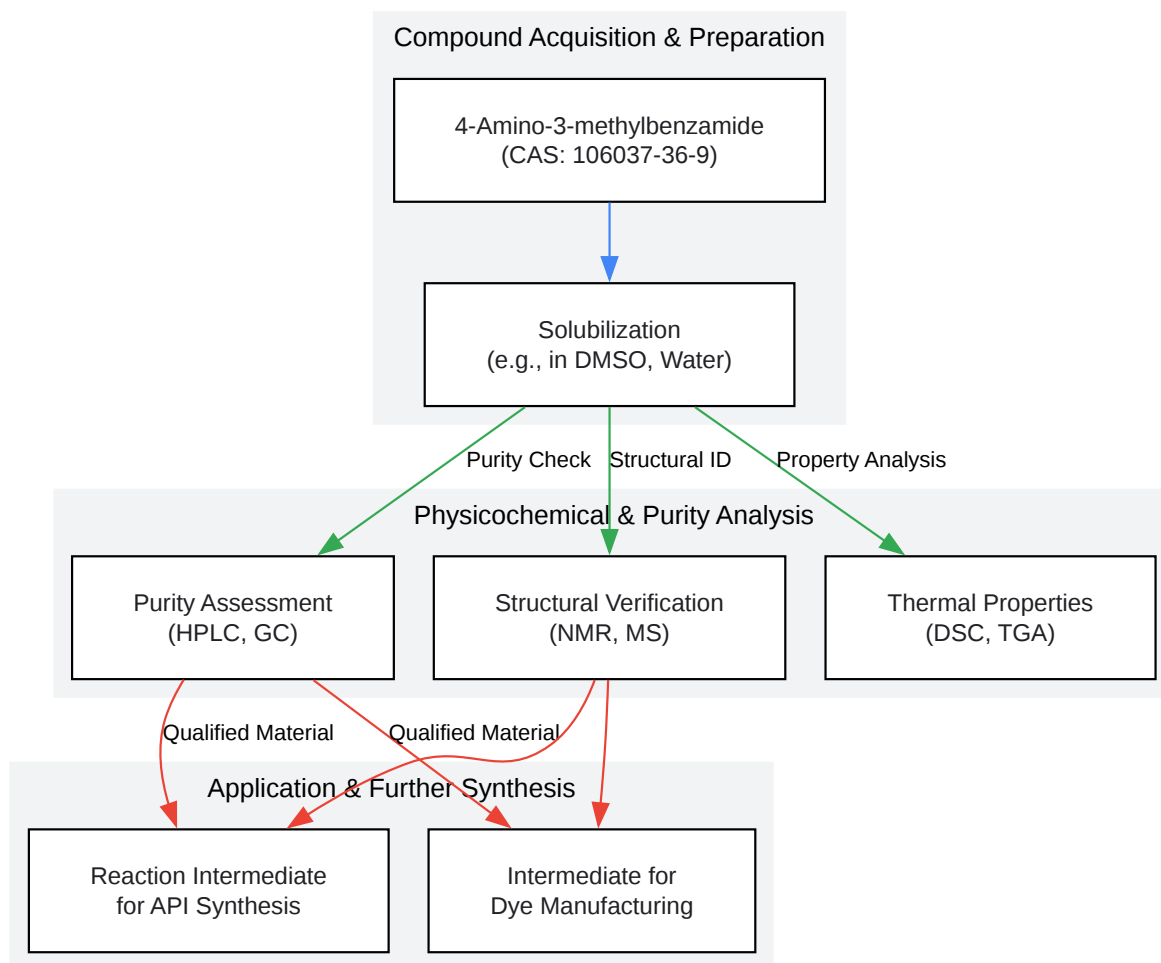
The foundational physicochemical properties of **4-Amino-3-methylbenzamide** have been determined and are summarized below. These data are critical for its application in further research and synthesis.

Property	Value	Source
Molecular Formula	C8H10N2O	[1][2]
Molecular Weight	150.18 g/mol	[1][3][4]
CAS Number	106037-36-9	[1][2]

General Experimental Workflow for Characterization

While specific biological signaling pathways involving **4-Amino-3-methylbenzamide** are not extensively documented, as it is primarily utilized as a chemical intermediate, a general experimental workflow for its characterization and quality control is outlined below. This

workflow represents a standard approach for the analysis of such a compound in a research or industrial setting.



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Caption: General workflow for the characterization and use of **4-Amino-3-methylbenzamide**.

Methodologies for Key Experiments

As **4-Amino-3-methylbenzamide** is a stable research chemical, the primary "experiments" involve its characterization and use in synthesis. Detailed protocols for standard analytical

techniques are widely available in chemical literature. The following provides a conceptual outline for the methodologies mentioned in the workflow:

- High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
 - Objective: To determine the purity of the compound and identify any impurities.
 - General Protocol: A solution of **4-Amino-3-methylbenzamide** is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This solution is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically used, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
- Mass Spectrometry (MS) for Structural Verification:
 - Objective: To confirm the molecular weight of the compound.
 - General Protocol: The compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Ionization techniques such as Electrospray Ionization (ESI) are common. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of **4-Amino-3-methylbenzamide** ($[M+H]^+$ or $[M-H]^-$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
 - Objective: To confirm the chemical structure of the compound.
 - General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO- d_6). 1H NMR and ^{13}C NMR spectra are acquired. The chemical shifts, integration of peaks, and splitting patterns in the 1H NMR spectrum, along with the number and chemical shifts of signals in the ^{13}C NMR spectrum, are analyzed to confirm the presence of the aromatic ring, the methyl group, the amino group, and the amide group, and their respective positions on the benzene ring.

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